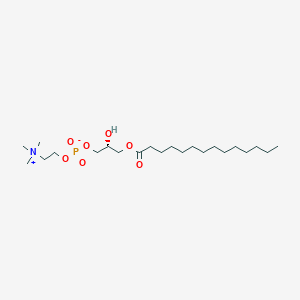

1-Myristoyl-sn-glycero-3-phosphocholine

Descripción

Significance of Lysophosphatidylcholines in Biological Systems

Lysophosphatidylcholines (LPCs), in general, are crucial molecules in numerous biological processes. wikipedia.org They are derived from phosphatidylcholines, a major component of cell membranes, through the action of the enzyme phospholipase A2. nih.gov Although present in small amounts in cell membranes and blood plasma, LPCs play a significant role in cell signaling and membrane structure. wikipedia.org

LPCs are recognized as signaling molecules that can influence a variety of cellular responses, including inflammation, immune responses, and cell proliferation. histology.bloglongdom.org They can interact with specific G protein-coupled receptors on the cell surface, initiating intracellular signaling cascades. histology.blogannualreviews.org Furthermore, due to their detergent-like properties, LPCs can affect the structure and function of cell membranes by influencing their fluidity, permeability, and curvature. histology.blog This characteristic is vital for processes such as membrane fusion and vesicle formation. histology.blog

The metabolic role of LPCs is also noteworthy. They are intermediates in the metabolism of phosphatidylcholines and are involved in the transport of fatty acids across membranes. nih.govwikipedia.org For instance, the transport of essential polyunsaturated fatty acids like DHA and EPA across the blood-brain barrier is facilitated by their attachment to LPCs. wikipedia.orgwikipedia.org

Overview of 1-Myristoyl-sn-glycero-3-phosphocholine as a Model Lipid for Biophysical and Biochemical Investigations

This compound, with its saturated 14-carbon acyl chain (myristic acid), serves as a well-defined model lipid for a range of scientific studies. caymanchem.com Its defined chemical structure allows researchers to investigate the fundamental properties of lipid bilayers and the effects of single-chain lipids on membrane dynamics. chemimpex.com

One of the key characteristics of this compound in research is its ability to form micelles in aqueous solutions. researchgate.net The concentration at which these micelles form is known as the critical micelle concentration (CMC). This property is extensively utilized in the solubilization of membrane proteins and in drug delivery systems. chemimpex.comresearchgate.net The CMC for this compound has been a subject of study, providing insights into the self-assembly of lipids. avantiresearch.com

In biophysical studies, this lysophospholipid is used to create model membranes, such as vesicles and supported lipid bilayers. chemimpex.com These models are crucial for investigating the interactions of proteins and other molecules with cell membranes. chemimpex.com Its ability to alter membrane properties also makes it a useful tool for studying processes like membrane fusion and fission. histology.blog

Biochemically, this compound is employed in enzyme assays, particularly for those involving phospholipases and acyltransferases, which are responsible for its metabolism. nih.gov Understanding how these enzymes interact with specific lysophosphatidylcholine (B164491) species is fundamental to deciphering lipid metabolic pathways.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine, 14:0 Lyso-PC, LMPC |

| CAS Number | 20559-16-4 |

| Molecular Formula | C22H46NO7P |

| Molecular Weight | 467.58 g/mol |

| Appearance | White powder |

| Critical Micelle Concentration (CMC) | 0.043-0.090 mM |

| Purity | ≥95% |

| Storage Conditions | 0-8 °C |

Data sourced from references chemimpex.comcaymanchem.comavantiresearch.comnih.govscbt.com

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOFDJKYGDUJI-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942748 | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20559-16-4 | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T5V973UQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Architecture and Biophysical Characteristics of 1 Myristoyl Sn Glycero 3 Phosphocholine in Model Membranes

Stereospecificity and Acyl Chain Conformation at the sn-1 Position

The stereochemistry of 1-Myristoyl-sn-glycero-3-phosphocholine is defined by the attachment of the myristoyl group at the sn-1 position of the glycerol (B35011) backbone, with the phosphocholine (B91661) headgroup at the sn-3 position. This specific arrangement results in a chiral center at the sn-2 carbon, which bears a hydroxyl group. This stereospecificity is crucial for its interactions within the lipid bilayer.

The conformation of the 14-carbon saturated myristoyl chain at the sn-1 position is predominantly in an all-trans configuration in the ordered or gel phase of the membrane. This extended conformation allows for tight packing with neighboring lipids, maximizing van der Waals interactions and contributing to membrane stability. In the fluid or liquid-crystalline phase, the acyl chain exhibits greater conformational freedom, with the introduction of gauche kinks leading to a more disordered and fluid membrane state. Nuclear Magnetic Resonance (NMR) spectroscopy studies on similar phospholipids (B1166683) have elucidated the dynamic nature of the acyl chains, revealing a gradient of increasing motion from the glycerol backbone towards the terminal methyl group of the chain.

Role of the Phosphocholine Headgroup in Membrane Organization

The phosphocholine headgroup of this compound is zwitterionic and highly hydrated, playing a pivotal role in the organization and stability of the membrane interface. The orientation of the phosphocholine dipole is generally parallel to the plane of the bilayer. This orientation is influenced by hydration levels and interactions with neighboring lipids.

Influence of Lipid Asymmetry on Bilayer Properties

Biological membranes are inherently asymmetric, with different lipid compositions in the inner and outer leaflets. The incorporation of this compound into one leaflet of a bilayer can induce significant changes in the physical properties of the membrane. Due to its conical shape, with a large headgroup and a single acyl chain, it can alter the lateral pressure profile and induce curvature stress in the membrane.

Phase Behavior and Thermotropic Transitions in Lipid Assemblies

The phase behavior of lipid assemblies containing this compound is a critical aspect of its function in model membranes. These lipids undergo temperature-dependent phase transitions, which are fundamental to their role in membrane dynamics.

Analysis of Ordered and Fluid Phases

Like other phospholipids, this compound exists in different physical states, primarily the ordered (gel) phase and the fluid (liquid-crystalline) phase. In the gel phase, which occurs at lower temperatures, the myristoyl chain is in a highly ordered, all-trans conformation, leading to a thicker and less permeable bilayer. As the temperature increases, the lipid undergoes a phase transition to the fluid state, characterized by increased conformational disorder in the acyl chain and greater lateral mobility of the lipid molecules.

Table 1: Phase Transition Temperatures of DMPC

| Transition | Temperature (°C) |

|---|---|

| Pre-transition (Lβ' to Pβ') | ~14 |

| Main transition (Pβ' to Lα) | ~23.4 nih.gov |

| Melting Transition | 37.6 nih.gov |

Note: Data is for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and serves as an approximation for the behavior of the mono-acyl counterpart.

Implications for Membrane Permeability and Dynamic Rearrangements

The phase state of the lipid bilayer has profound implications for its permeability and the ability of the membrane to undergo dynamic rearrangements. The presence of this compound can significantly increase the permeability of the membrane to water and ions. This is attributed to the packing defects that arise from its conical shape, which disrupts the ordered structure of the bilayer and creates transient pores.

In the fluid phase, the increased lateral mobility and conformational disorder of the lipids facilitate higher permeability compared to the gel phase. The introduction of this compound can lower the energy barrier for the flip-flop of lipids between leaflets, a process that is otherwise very slow. This can have significant consequences for maintaining or dissipating lipid asymmetry in biological membranes. Furthermore, the ability of this lysophospholipid to induce membrane curvature is important for processes such as vesicle formation, fusion, and fission.

Membrane Interactions and Dynamics Research Utilizing 1 Myristoyl Sn Glycero 3 Phosphocholine Systems

Fabrication and Characterization of Biomimetic Membrane Models

The creation of artificial membrane systems that mimic the structure and function of natural cell membranes is a cornerstone of biophysical research. 1-Myristoyl-sn-glycero-3-phosphocholine is a valuable tool in these investigations due to its ability to self-assemble into structures that resemble biological membranes. broadpharm.com

Liposomal and Supported Bilayer Systems

This compound is frequently used to create liposomes and supported lipid bilayers, which serve as simplified models of cell membranes. chemimpex.com Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, while supported lipid bilayers are planar membranes formed on a solid substrate. These systems allow researchers to study membrane properties and interactions in a controlled environment.

The physical characteristics of bilayers composed of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which has two myristoyl chains, have been extensively studied. For instance, at 30°C, fully hydrated DMPC bilayers have an area per lipid of 60.6 ± 0.5 Ų. nih.gov The bending rigidity of these bilayers, a measure of their stiffness, is a critical parameter influencing their dynamics. nih.gov Molecular dynamics simulations have determined the bending rigidity coefficient for DMPC bilayers to be 7.22 × 10⁻²⁰ J at 295 K. nih.gov These properties are fundamental to understanding how the lipid matrix behaves and interacts with other molecules.

Monolayer Studies at Air-Water Interfaces

Langmuir monolayers, formed by spreading lipids at the air-water interface, provide another powerful model for studying membrane phenomena. mdpi.comosu.edu These single-molecule-thick films allow for precise control over the lateral packing density of the lipids, enabling detailed investigation of their phase behavior and interactions. mdpi.com

Studies on DMPC monolayers have revealed how their surface pressure-area isotherms, which describe the relationship between surface pressure and the area occupied by each molecule, are influenced by interactions with other molecules like polymeric surfactants. researchgate.net The phase behavior and collapse conditions of these monolayers can be altered by the incorporation of other molecules, providing insights into the cohesive interactions within the lipid layer. mdpi.com For example, at 20°C, a DMPC monolayer on a water subphase has a molecular area of 0.59 nm². mdpi.com

Elucidation of Membrane Fluidity and Stability Mechanisms

Membrane fluidity is a critical property that affects numerous cellular processes, and this compound plays a role in modulating this characteristic. chemimpex.com The fluidity of a lipid bilayer is influenced by the packing of its constituent lipid molecules. nih.gov

Research on DMPC bilayers has shown a direct relationship between temperature and membrane fluctuations. cmu.edu As temperature increases, the bilayer thickness decreases due to increased disorder in the hydrocarbon chains, leading to greater membrane fluidity. researchgate.net This increased fluctuation can, in turn, affect the spacing between bilayers in multilamellar systems. cmu.edu The mechanical properties of lipid bilayers, which are closely tied to their stability, are also a subject of intense investigation. acs.org The solid-ordered phases of lipid bilayers are particularly resilient to mechanical stress due to the tight packing of the lipids. nih.govacs.org

Investigations into Interleaflet Coupling within Lipid Bilayers

Interleaflet coupling, the interaction between the two layers (leaflets) of a lipid bilayer, is a crucial aspect of membrane dynamics. Asymmetric phospholipids (B1166683), which have acyl chains of unequal length, can influence this coupling. caymanchem.com While this compound itself is a lysophospholipid with a single acyl chain, studies on mixed-chain phospholipids provide insights into the principles of interleaflet interactions. For instance, phospholipids with one stearoyl (18-carbon) and one myristoyl (14-carbon) chain can interdigitate with symmetric phospholipids in a bilayer to minimize hydrophobic mismatch between the acyl chains. caymanchem.com This highlights the importance of acyl chain structure in dictating the organization and stability of the bilayer.

Interactions with Biological Macromolecules at Membrane Interfaces

The cell membrane is a dynamic interface where lipids interact with a variety of macromolecules, including proteins. These interactions are fundamental to many cellular functions.

Modulation of Lipid-Protein Interactions and Membrane Protein Functionality

This compound and its related compounds are instrumental in studying how lipids modulate the function of membrane-associated proteins. The lipid environment can influence the structure, stability, and activity of these proteins.

For example, the interaction between the antimicrobial peptide alamethicin (B1591596) and DMPC bilayers has been studied to understand how peptides can form pores in membranes. nih.govnih.gov These studies revealed a repulsive interaction between alamethicin pores in the DMPC bilayer, providing insights into the forces governing the organization of proteins within a membrane. nih.gov The interaction potential between these pores was found to have a hard core with a radius of 18.3 Å and a repulsive range of approximately 30 Å. nih.govnih.gov

Furthermore, the interaction of cytochrome c, a protein involved in both electron transport and apoptosis, with DMPC-containing bilayers has been investigated using techniques like deuterium (B1214612) nuclear magnetic resonance. nih.gov These studies help to elucidate how proteins bind to membranes and how the lipid composition affects this binding. nih.govnih.gov The myristoylation of proteins, the attachment of a myristoyl group, is another critical aspect of lipid-protein interactions, often mediating the anchoring of proteins to the cell membrane. nih.gov

Peptide Insertion and Conformational Dynamics in Model Membranes

The study of how peptides interact with and insert into biological membranes is crucial for understanding a wide range of cellular processes, from signal transduction to antimicrobial activity. Model membrane systems are indispensable tools in this field, providing simplified and controlled environments that mimic the complex lipid bilayer of living cells. Among these, systems utilizing this compound (LMPC) have proven valuable. As a lysophospholipid, LMPC self-assembles into micelles in aqueous solutions, offering a membrane-mimicking environment that is particularly useful for studying the initial stages of peptide binding and the subsequent conformational changes that precede or accompany membrane insertion.

Research leveraging LMPC-based systems often focuses on how the physicochemical properties of the lipid environment drive changes in a peptide's secondary structure. Many peptides exist in a disordered, or random coil, state in aqueous solution but adopt ordered structures, such as α-helices or β-sheets, upon encountering a membrane interface. semanticscholar.orgnih.gov This transition is a key event in their biological function. The amphipathic nature of the LMPC micelle, with its hydrophobic myristoyl tails forming the core and the polar phosphocholine (B91661) headgroups at the surface, provides an ideal interface for investigating these environmentally induced conformational shifts.

Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in these investigations. nih.govuzh.ch CD spectroscopy is highly effective for monitoring changes in the global secondary structure of a peptide, such as the transition from a random coil to an α-helix upon binding to LMPC micelles. nih.govnih.gov NMR spectroscopy provides more detailed, atom-level insights into the peptide's three-dimensional structure and its orientation and dynamics within the micelle. uzh.chnih.gov

Thermodynamic analysis, often performed using Isothermal Titration Calorimetry (ITC), complements these structural studies by quantifying the energetic driving forces behind peptide-micelle interactions. nih.govcore.ac.uk ITC measures the heat changes that occur upon binding, providing data on binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n), which together help to elucidate the mechanisms governing the interaction. nih.gov

A significant finding from studies using lysophospholipid systems is the potential for chemical reactions to occur between the peptide and the lipid. Research on the bee venom peptide melittin (B549807) in lysophosphatidylcholine (B164491) (lysoPC) micelles, including myristoyl-containing variants, has demonstrated that acyl transfer from the lysolipid to the peptide can occur. semanticscholar.orgscispace.comrsc.orgwhiterose.ac.uk This "lipidation" process, where the myristoyl chain is covalently attached to the peptide, generates a new molecular species (a lipoprotein) and a lysolipid byproduct, fundamentally altering the peptide's properties and its interaction with the membrane environment. scispace.comrsc.org This highlights that LMPC systems are not merely passive scaffolds but can be active participants in the processes being studied.

The table below summarizes key findings from research on peptide interactions within model systems that are relevant to LMPC.

| Peptide Studied | Model System | Technique(s) Used | Key Findings & Research Focus |

| Melittin | Lysophosphatidylcholine (lysoPC) micelles | Mass Spectrometry, NMR | Demonstrated acyl transfer from lysoPC to the peptide, forming a lipidated peptide. This process was observed in pure lysolipid micelles. semanticscholar.orgscispace.comyork.ac.uk |

| Various amphipathic peptides | General lipid vesicles/micelles | Circular Dichroism (CD) | Peptides undergo a conformational change from a random coil in solution to an α-helical structure upon binding to the membrane-mimicking environment. nih.govnih.gov |

| General peptides | General lipid membranes | Isothermal Titration Calorimetry (ITC) | The thermodynamics of peptide binding and insertion are driven by factors including hydrophobicity and electrostatics. ITC measures the heat changes associated with these interactions. nih.govcore.ac.uk |

| Intracellular loop peptides of β-adrenergic receptors | Phospholipid vesicles | Circular Dichroism (CD) | Peptides corresponding to specific receptor loops adopted an α-helical conformation upon binding to vesicles, suggesting the importance of membrane interaction for their function. nih.gov |

These studies collectively underscore the utility of LMPC and related lysophospholipids as model systems. They enable detailed investigation into the fundamental molecular events of peptide insertion and folding at membrane interfaces, providing insights into both the physical mechanisms of binding and the potential for chemical modification within the membrane environment.

Metabolic Pathways and Enzymatic Transformations Involving 1 Myristoyl Sn Glycero 3 Phosphocholine

Biosynthesis and Formation Mechanisms of Lysophosphatidylcholines

1-Myristoyl-sn-glycero-3-phosphocholine, a specific type of lysophosphatidylcholine (B164491) (LPC), is a glycerophospholipid that plays a role in various cellular processes. chemimpex.comlarodan.com Its formation is intricately linked to the metabolism of phosphatidylcholines, a major component of cellular membranes. nih.gov The primary pathways for the generation of lysophosphatidylcholines, including the myristoylated form, involve the enzymatic activity of phospholipase A2 (PLA2) and lecithin:cholesterol acyltransferase (LCAT). nih.govwikipedia.org

Role of Lecithin:Cholesterol Acyltransferase (LCAT) in Plasma

In blood plasma, this compound is formed through the action of Lecithin:Cholesterol Acyltransferase (LCAT). nih.govcaymanchem.com LCAT is an enzyme primarily synthesized in the liver and secreted into the bloodstream. nih.govyoutube.com Its main function is to catalyze the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to cholesterol, resulting in the formation of a cholesteryl ester and a lysophosphatidylcholine molecule. nih.govnih.gov This reaction is a crucial step in the reverse cholesterol transport pathway, which involves the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion. nih.govyoutube.com The formation of this compound specifically occurs when the phosphatidylcholine substrate contains a myristoyl group at the sn-1 position.

The LCAT-mediated reaction can be summarized as follows:

Phosphatidylcholine (with myristoyl group at sn-1) + Cholesterol → this compound + Cholesteryl Ester nih.gov

This process is vital for the maturation of high-density lipoprotein (HDL) particles. nih.govyoutube.com

Connection to Glycerophospholipid Synthesis Pathways

The biosynthesis of this compound is intrinsically connected to the broader glycerophospholipid metabolic pathways. nih.gov Glycerophospholipids are synthesized in most tissues, and their composition, including the specific fatty acids at the sn-1 and sn-2 positions, is critical for membrane function. The precursor for this compound is a phosphatidylcholine molecule containing myristic acid at the sn-1 position. The synthesis of this precursor phosphatidylcholine occurs through established pathways of glycerophospholipid synthesis.

Furthermore, lysophosphatidylcholines, once formed, can be re-acylated back into phosphatidylcholines in what is known as the Lands cycle. nih.gov This cycle represents a remodeling pathway for phospholipids (B1166683), allowing for the modification of fatty acid composition in response to cellular needs.

Enzymatic Hydrolysis and Catabolism of this compound

The levels of this compound are tightly regulated through enzymatic degradation. The primary enzymes involved in its catabolism are phospholipases and lysophospholipases.

Substrate Specificity and Activity of Phospholipases (e.g., Phospholipase A2)

Phospholipase A2 (PLA2) enzymes are a diverse group of lipolytic enzymes that specifically hydrolyze the ester bond at the sn-2 position of glycerophospholipids. nih.govescholarship.org This action on a phosphatidylcholine molecule results in the production of a free fatty acid and a lysophosphatidylcholine. wikipedia.orgnih.gov While PLA2 is primarily involved in the formation of lysophosphatidylcholines from phosphatidylcholines, some isoforms can also act on lysophosphatidylcholines, although this is not their primary role. The substrate specificity of different PLA2 isoforms varies, with some showing preference for specific head groups or fatty acyl chains. escholarship.orgijbs.com For instance, secreted phospholipases A2 (sPLA2s) can hydrolyze a broad range of phospholipids. nih.gov

The general reaction catalyzed by PLA2 is:

Phosphatidylcholine → Free Fatty Acid + Lysophosphatidylcholine nih.gov

Mechanisms of Lysophospholipase-Mediated Deacylation

Lysophospholipases are key enzymes responsible for the degradation of lysophosphatidylcholines, including this compound. wikipedia.org These enzymes catalyze the hydrolysis of the remaining acyl group from the lysophospholipid, typically at the sn-1 position. This deacylation process yields a free fatty acid (in this case, myristic acid) and glycerophosphocholine. This catabolic step is crucial for preventing the accumulation of lysophosphatidylcholines, which can have detergent-like effects and disrupt cell membrane integrity at high concentrations. mdpi.com

The reaction catalyzed by lysophospholipase is:

This compound → Myristic Acid + sn-Glycero-3-phosphocholine

Acyltransferase-Mediated Reacylation Processes

In addition to degradation, this compound can be re-acylated to form a diacyl-phosphatidylcholine. This process is a key part of the Lands cycle for phospholipid remodeling. nih.gov

This reacylation is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs). nih.govnih.gov These enzymes transfer an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of the lysophosphatidylcholine. pnas.org This allows for the synthesis of specific phosphatidylcholine species with defined fatty acid compositions.

The general reaction for reacylation is:

This compound + Acyl-CoA → 1-Myristoyl-2-acyl-sn-glycero-3-phosphocholine + Coenzyme A

Different LPCAT isoforms exhibit distinct substrate specificities for both the lysophosphatidylcholine and the acyl-CoA, contributing to the diversity of phospholipid species within cellular membranes. pnas.org For example, LPCAT3 has been shown to be involved in the reacylation of lysophosphatidylcholine with arachidonic acid. nih.gov Another enzyme, peroxiredoxin 6, has been identified as having LPCAT activity with a preference for palmitoyl-CoA. nih.gov

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Pathway |

|---|---|---|

| Lecithin:Cholesterol Acyltransferase (LCAT) | Formation of lysophosphatidylcholines and cholesteryl esters in plasma. nih.govnih.gov | Biosynthesis |

| Phospholipase A2 (PLA2) | Hydrolysis of the sn-2 acyl chain of phosphatidylcholines to form lysophosphatidylcholines. wikipedia.orgnih.gov | Biosynthesis |

| Lysophospholipase | Deacylation of lysophosphatidylcholines to a free fatty acid and glycerophosphocholine. wikipedia.org | Catabolism |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Reacylation of lysophosphatidylcholines to form phosphatidylcholines. nih.govnih.gov | Reacylation |

Integration into Cellular Lipid Metabolism

This compound, a lysophosphatidylcholine containing the saturated 14-carbon myristic acid at the sn-1 position, is an important intermediate in the dynamic process of cellular lipid metabolism. Its integration into cellular lipid networks primarily occurs through its incorporation into cell membranes and subsequent enzymatic transformation, which is a key part of the phospholipid remodeling pathway known as the Lands' cycle. This process allows for the modification of membrane composition and the generation of diverse phospholipid species that influence membrane properties and cellular signaling.

Upon entering the cellular environment, this compound does not typically accumulate. Instead, it is rapidly metabolized. One of its primary fates is reacylation to form phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes. This transformation is critical for maintaining membrane integrity and fluidity. chemimpex.com

The key enzymes responsible for this conversion are lysophosphatidylcholine acyltransferases (LPCATs). These enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to the free hydroxyl group at the sn-2 position of the lysophospholipid. This reacylation step is a central part of the Lands' cycle, a continuous process of deacylation and reacylation that remodels cellular membranes long after their initial synthesis. scbt.com

The activity of LPCATs is crucial for determining the final fatty acid composition of cellular membranes, which in turn affects their biophysical properties. For instance, the incorporation of different fatty acids at the sn-2 position of the phosphatidylcholine molecule can alter membrane thickness, curvature, and the formation of lipid domains. The presence of myristic acid in the resulting phosphatidylcholine can influence these properties. nih.gov

Furthermore, the metabolic integration of this compound is not limited to membrane remodeling. The resulting myristoylated phosphatidylcholines can serve as precursors for various signaling molecules. Although the direct signaling roles of this compound itself are still under investigation, its conversion to specific PC species places it at a critical juncture in lipid-mediated cell regulation.

The table below summarizes the key enzymatic transformation of this compound within the cell.

| Initial Substrate | Enzyme Family | Acyl-CoA Donor | Product | Metabolic Pathway |

| This compound | Lysophosphatidylcholine Acyltransferases (LPCATs) | Various Acyl-CoAs | 1-Myristoyl-2-acyl-sn-glycero-3-phosphocholine | Lands' Cycle (Phospholipid Remodeling) |

Research has also shed light on the broader metabolic context in which this compound is involved. The Human Metabolome Database (HMDB) indicates that this lysophospholipid participates in numerous metabolic pathways. nih.gov The table below lists some of the key pathways.

| Metabolic Pathway |

| Arachidonic Acid Metabolism |

| Glycerophospholipid Metabolism |

| Ether Lipid Metabolism |

| Linoleic Acid Metabolism |

| Alpha-Linolenic Acid Metabolism |

This data is sourced from the Human Metabolome Database (HMDB). nih.gov

Roles in Cellular Signaling and Fundamental Biological Processes

Activation of Lysophospholipid Receptors and Downstream Signaling Cascades

As a lysophospholipid, 1-myristoyl-sn-glycero-3-phosphocholine exerts its effects by acting on lysophospholipid receptors. caymanchem.com This interaction initiates a cascade of downstream signaling events within the cell. While specific receptor interactions for this particular lysophosphatidylcholine (B164491) are a subject of ongoing research, the activation of these receptors generally leads to the involvement of various G-proteins and the subsequent modulation of second messenger systems. This can influence a wide array of cellular functions, from proliferation to inflammation.

Contribution to Intracellular Signal Transduction Pathways

The myristoyl group of this compound is of particular importance in intracellular signal transduction. N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine (B1666218) of proteins, is a key modification that can regulate protein-protein interactions and anchor proteins to membranes. nih.gov This process is vital for the proper functioning of numerous signaling pathways. nih.gov Myristoylated proteins are known to be involved in signal transduction between cellular membranes and the cytoplasm, highlighting the importance of myristoyl-containing molecules in cellular communication. nih.gov

Involvement in Cellular Responses, including Inflammation

Recent studies have shed light on the role of myristoyl lysophosphatidylcholine in inflammatory processes. It has been identified as a potential biomarker and therapeutic target for community-acquired pneumonia. nih.gov Research suggests that it can modulate the inflammatory response induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov Specifically, it has been shown to have a protective effect against LPS-induced acute lung injury in mice by impacting inflammatory and oxidative stress pathways. nih.gov The activation of the NLRP3 inflammasome, a key component of the innate immune response that releases inflammatory cytokines like IL-1β, IL-6, and TNF-α, can be influenced by lipids. nih.gov

Modulation of Cell Proliferation in In Vitro Models

The influence of phospholipids (B1166683) on cell proliferation is an area of active investigation. Studies using in vitro models have shown that certain phospholipids can impact cell growth. For instance, nanoparticles coated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) have been observed to promote cell growth and proliferation, suggesting that the myristoyl chains may play a role in these processes. nih.gov While direct studies on the singular effect of this compound on cell proliferation are less common, the broader context of phospholipid involvement suggests its potential to modulate these fundamental cellular activities.

Influence on Amyloid Fibrillation Mechanisms

Amyloid fibrillation, the process of protein misfolding and aggregation into insoluble fibrils, is a hallmark of several neurodegenerative diseases. Recent research has implicated lysophospholipids, including those with myristoyl chains, in this complex process.

Studies have demonstrated that lysophospholipids can have a dual role in the fibrillation of certain proteins. For example, in the case of the functional amyloid FapC, zwitterionic lysolipids like this compound have been shown to play different roles compared to anionic lysolipids. moleculardepot.com Depending on the specific protein and the environmental conditions, these lipids can either promote the formation of fibrils or, conversely, inhibit their aggregation. moleculardepot.com

The initial stages of fibril formation, known as nucleation, are critical. Lysophospholipids can influence this process. Research on Tau protein fibrillation, which is associated with Alzheimer's disease, has shown that lysophospholipids can induce the formation of initial oligomers, which are precursors to mature fibrils. moleculardepot.com The structure of the lysophospholipid, including the length and saturation of its fatty acid chain, can impact the kinetics and morphology of the resulting fibrils, suggesting a role in both the initiation and the stabilization of these pathological protein structures. moleculardepot.com

Advanced Analytical and Methodological Approaches for 1 Myristoyl Sn Glycero 3 Phosphocholine Research

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of lipids like 1-Myristoyl-sn-glycero-3-phosphocholine from intricate biological extracts.

Quantification and Identification in Biological Extracts

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification and identification of this compound in various biological samples, including plasma, serum, and tissues. nih.govresearchgate.net In a typical workflow, lipids are first extracted from the biological matrix using a solvent system like the Folch or Bligh-Dyer method. The lipid extract is then subjected to chromatographic separation, most commonly reversed-phase LC, which separates lipids based on their hydrophobicity.

The separated lipids are then introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is commonly used. The precursor ion for this lipid corresponds to its [M+H]⁺ adduct, which has a mass-to-charge ratio (m/z) of approximately 468.3. nih.gov For definitive identification, tandem mass spectrometry (MS/MS) is employed. The precursor ion is isolated and fragmented, generating a characteristic product ion spectrum. A key diagnostic fragment for phosphocholine-containing lipids is the phosphocholine (B91661) headgroup, which appears at m/z 184.1. Other fragments can provide information about the fatty acid chain.

For quantification, a stable isotope-labeled internal standard, such as 1-Myristoyl-d27-sn-glycero-3-phosphocholine, is often added to the sample at the beginning of the extraction process. This allows for the correction of any sample loss during preparation and any variations in ionization efficiency. By comparing the peak area of the endogenous analyte to that of the internal standard, a precise and accurate concentration can be determined.

Table 1: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity |

| 468.3 | 184.1 | Phosphocholine headgroup |

| 468.3 | 104.1 | Choline fragment |

| 468.3 | 258.1 | [M+H - phosphocholine]⁺ |

This table is a representation of typical fragmentation patterns and the exact m/z values may vary slightly depending on the instrument and experimental conditions.

Application of High-Resolution Mass Spectrometry for Targeted and Untargeted Analysis

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap or time-of-flight (TOF) analyzers, has revolutionized lipidomics research. ebi.ac.uk HRMS provides highly accurate mass measurements (typically < 5 ppm), which significantly enhances the confidence in lipid identification by enabling the determination of the elemental composition of the detected ions.

In targeted analysis , HRMS is used to selectively and sensitively quantify this compound and other specific lipids of interest. The high resolution allows for the creation of very narrow mass extraction windows, minimizing interferences from other co-eluting species and improving the signal-to-noise ratio.

In untargeted lipidomics , the goal is to obtain a comprehensive profile of all detectable lipids in a sample to identify potential biomarkers or to understand global changes in lipid metabolism. nih.gov HRMS is indispensable for this approach as it can resolve and identify thousands of lipid species in a single analysis. The accurate mass data generated is crucial for database searching (e.g., LIPID MAPS) to tentatively identify the detected lipids, including this compound. Subsequent MS/MS experiments are then often performed to confirm the identity of lipids of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of this compound in various environments, particularly within lipid bilayers.

Deuterium (B1214612) NMR for Myristoyl Chain Dynamics and Order Parameters

Deuterium (²H) NMR is a particularly insightful technique for probing the dynamics of the myristoyl chain of this compound. This is typically achieved by using a selectively deuterated analogue of the lipid. The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the order parameter (S_CD), which provides a measure of the motional anisotropy of the C-²H bond vector.

A higher order parameter indicates a more restricted, ordered motion, while a lower value signifies greater motional freedom. By systematically deuterating different positions along the myristoyl chain, a profile of the order parameter along the acyl chain can be generated. For lipids in a fluid lamellar phase, the order parameters are typically highest near the glycerol (B35011) backbone and decrease progressively towards the terminal methyl group in the center of the bilayer. This "plateau" region followed by a gradual decrease reflects the increasing motional freedom of the acyl chain segments further away from the headgroup.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Fluidity Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a sensitive technique for studying the fluidity and dynamics of lipid membranes. nih.gov This method relies on the introduction of a stable nitroxide spin probe into the lipid environment. For membrane studies, fatty acids or phospholipids (B1166683) with a doxyl or proxyl nitroxide moiety at a specific position on the acyl chain are commonly used.

When incorporated into a membrane containing this compound, the EPR spectrum of the spin probe provides information about its rotational mobility. In a fluid membrane, the probe tumbles rapidly, resulting in a spectrum with sharp, well-resolved hyperfine lines. As membrane fluidity decreases, the motion of the spin probe becomes more restricted, leading to a broader and more anisotropic spectrum.

By analyzing the spectral lineshape, a rotational correlation time (τc) can be calculated, which is a quantitative measure of the rate of molecular tumbling and, therefore, an indicator of membrane fluidity. semanticscholar.org Spin probes with the nitroxide at different positions along the acyl chain can be used to probe the fluidity at different depths within the membrane. For instance, a 5-doxyl stearic acid probe reports on the dynamics near the polar headgroup region, while a 16-doxyl stearic acid probe reflects the fluidity in the more nonpolar core of the bilayer.

Spectroscopic Techniques for Monitoring Lipid Phase Transitions

The physical state of lipid assemblies, such as bilayers and micelles formed by this compound, is highly dependent on temperature. Spectroscopic techniques are invaluable for monitoring the phase transitions of these systems.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermotropic phase behavior of lipids. nih.govnih.gov DSC measures the heat flow into or out of a sample as a function of temperature. When a lipid bilayer undergoes a phase transition, for example, from the gel (Lβ) phase to the liquid-crystalline (Lα) phase, there is an associated enthalpy change that is detected as a peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm). For 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a closely related diacyl lipid, the main phase transition occurs at approximately 24 °C. nih.gov

Chromatographic Separations for Isolation and Purity Assessment

The isolation and rigorous purity assessment of this compound are fundamental for its application in research and pharmaceutical development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving the high levels of purity required and for accurate quantification. These methods separate this compound from complex mixtures, such as reaction syntheses or biological extracts, and from closely related lipid species.

High-Performance Liquid Chromatography stands as a cornerstone for both the analytical and preparative-scale purification of lysophosphatidylcholines (LPCs) like this compound. The versatility of HPLC allows for various modes of separation, including normal-phase, reversed-phase, and ion-exchange chromatography, often coupled with highly sensitive detectors.

A common challenge in the analysis of this compound is its separation from its parent compound, phosphatidylcholine (PC), and potential hydrolytic degradation products like free fatty acids (FFA). nih.govnih.govresearchgate.net Normal-phase HPLC is particularly effective for this type of separation. One established method utilizes a silica-based analytical column with a gradient elution system. nih.govnih.govresearchgate.net This approach can effectively resolve PC, LPC, and FFA within a single run. nih.govnih.govresearchgate.net The use of an Evaporative Light Scattering Detector (ELSD) is common in these analyses as it is capable of detecting non-UV-absorbing compounds like lipids. nih.govnih.govresearchgate.net

For instance, a single-run normal-phase HPLC method with an ELSD has been developed for the simultaneous analysis of PC and its degradation products, LPC and FFA. nih.gov This method employs an Allsphere silica (B1680970) analytical column and a gradient elution with mobile phases composed of chloroform-methanol mixtures and a more polar mixture of chloroform-methanol-water-ammonia, achieving adequate resolution in approximately 25 minutes. nih.govnih.govresearchgate.net The detection and quantification limits for LPC using this method have been reported to be as low as 0.04 µg and 0.1 µg, respectively. nih.govnih.govresearchgate.net

| Parameter | Details | Source(s) |

| Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) | nih.govnih.govresearchgate.net |

| Column | Allsphere Silica analytical column (5-μm, 150 x 4.6 mm i.d.) | researchgate.net |

| Mobile Phase A | Chloroform: Methanol (70:30%, v/v) | nih.govnih.gov |

| Mobile Phase B | Chloroform: Methanol: Water: Ammonia (45:45:9.5:0.5%, v/v/v/v) | nih.govnih.gov |

| Detection | Evaporative Light Scattering Detector (ELSD) | nih.govnih.govresearchgate.net |

| Run Time | 25 minutes | nih.govnih.govresearchgate.net |

| Analyte Resolution | Baseline resolution of Phosphatidylcholine (PC), Lysophosphatidylcholine (B164491) (LPC), and Free Fatty Acids (FFA) | nih.gov |

| LPC Limit of Detection | 0.04 µg | nih.govnih.govresearchgate.net |

| LPC Limit of Quantification | 0.1 µg | nih.govnih.govresearchgate.net |

This table summarizes a published method for the separation of lysophosphatidylcholines.

Reversed-phase HPLC (RP-HPLC) is another powerful technique, particularly useful for separating different molecular species of LPCs and PCs based on the length and saturation of their fatty acyl chains. nih.gov In one study, molecular species of LPC and PC were successfully separated and isolated from a plant seed extract using a C18 reversed-phase HPLC column. nih.gov This allowed for the identification of multiple species of LPCs by comparing their mass spectra. nih.gov

For purity assessment of liposomal drug formulations containing phospholipids, a simple isocratic RP-HPLC method with UV detection has been developed. researchgate.net While this specific method was for 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), similar principles can be applied to this compound, provided a suitable chromophore is present or a universal detector like ELSD or a Charged Aerosol Detector (CAD) is used.

| Parameter | Details | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearchgate.net |

| Column | C18 analytical column | nih.gov |

| Application | Separation and isolation of different molecular species of LPC and PC. | nih.gov |

| Alternative Column | C8 analytical column | researchgate.net |

| Alternative Mobile Phase | 50 mM ammonium (B1175870) phosphate (B84403) buffer (pH 2.7)-methanol (15:85, v/v) | researchgate.net |

| Alternative Detection | UV Detection | researchgate.net |

This table outlines typical parameters for reversed-phase chromatographic separation of phospholipids.

In addition to traditional HPLC, advanced techniques such as HPLC coupled with tandem mass spectrometry (LC-MS/MS) provide enhanced sensitivity and specificity for the quantification of specific LPC species, including this compound. nih.gov These methods often involve a preliminary purification step using Solid Phase Extraction (SPE) to isolate phospholipids from complex biological matrices like serum before instrumental analysis. nih.gov High-throughput analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also been established for the precise quantification of LPC species in various biological materials. springernature.com

For larger-scale purification, flash chromatography offers a more rapid and economical alternative to preparative HPLC. mdpi.com While often used for purifying related glycerolipids, the principles are directly applicable to the isolation of this compound from synthesis reaction mixtures, using silica gel as the stationary phase and a gradient of non-polar and polar organic solvents. mdpi.com

The purity of the final product is often confirmed by a combination of these chromatographic techniques and spectroscopic methods. For example, the purity of a synthesized batch of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) was confirmed to be 96% by HPLC-ELSD analysis after purification by recrystallization, a method that can be an alternative to chromatographic purification. nih.govsemanticscholar.orgresearchgate.net

Physiological Context and Emerging Research Trajectories for 1 Myristoyl Sn Glycero 3 Phosphocholine

Occurrence as an Endogenous Metabolite in Biological Systems

1-Myristoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine (B164491) (LPC) 14:0, is a naturally occurring lysophospholipid found in various biological systems. It is a component of cellular membranes and is present in bodily fluids like plasma. mdpi.com This metabolite is found in humans and other organisms, including the yeast Saccharomyces cerevisiae. nih.gov In humans, LPCs are found in most tissues in small amounts. They are also a major phospholipid component of oxidized low-density lipoprotein (Ox-LDL). mdpi.com The myristic acid component of LPC(14:0) is derived from sources such as nutmeg and butter.

The production of LPCs, including this compound, occurs through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. mdpi.com This is part of the de-acylation/re-acylation cycle that regulates the molecular composition of phosphatidylcholines. In blood plasma, a significant amount of lysophosphatidylcholine is generated by the enzyme lecithin:cholesterol acyltransferase (LCAT), which is secreted by the liver. caymanchem.com

Association with Metabolic Pathways in Model Organisms and Experimental Systems

This compound is involved in several metabolic pathways and cellular processes. It is recognized as a bioactive lipid mediator that participates in cell signaling. nih.gov LPCs, in general, play roles in various physiological processes, including vascular development, reproduction, and myelination. nih.gov

Key metabolic pathways associated with LPC(14:0) include:

Glycerophospholipid Metabolism: This is a central pathway where LPCs are formed from phosphatidylcholines and can be reacylated back into phosphatidylcholines. d-nb.info

Phosphatidylcholine and Phosphatidylethanolamine Biosynthesis: LPCs are intermediates in the biosynthesis and remodeling of these major membrane phospholipids (B1166683). nih.gov

Arachidonic Acid Metabolism: This pathway is linked to inflammation, and LPCs can influence the production of inflammatory mediators. nih.gov

Signal Transduction: LPCs can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs) such as G2A (GPR132) and GPR4, as well as Toll-like receptors (TLRs). mdpi.comnih.gov This interaction can trigger downstream signaling cascades involved in inflammatory responses and immune cell activation. mdpi.comptfarm.plmdpi.com

Research in model organisms like the nematode Caenorhabditis elegans has utilized LPC(14:0) as an internal standard in metabolomics and lipidomics studies, highlighting its presence and importance in lipid metabolism across different species. biorxiv.org In yeast, LPC(14:0) has been shown to inhibit vacuole fusion, a process crucial for cellular homeostasis, with its inhibitory effect being dependent on the length of its acyl chain. biorxiv.org

Exploration as a Potential Biomarker in Preclinical Research Models (e.g., animal models of disease)

This compound has been investigated as a potential biomarker in various preclinical research models, particularly in the context of inflammatory diseases.

In a mouse model of community-acquired pneumonia (CAP) , levels of LPC(14:0) were found to be negatively correlated with the severity of the disease. nih.gov Further studies in animal and cell models showed that LPC(14:0) could inhibit the lipopolysaccharide (LPS)-induced inflammatory response and oxidative stress by inhibiting the activation of the NLRP3 inflammasome. nih.govresearchgate.net Specifically, it was observed to decrease the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA). nih.govresearchgate.net

Similarly, in a mouse model of acute lung injury (ALI) induced by LPS, treatment with LPC(14:0) demonstrated protective effects. nih.gov It was found to alleviate lung injury by protecting the alveolar epithelial barrier through the activation of the Nrf2/HO-1 pathway, reducing oxidative stress, and decreasing the production of inflammatory factors. nih.gov

The table below summarizes key findings from preclinical studies investigating this compound as a biomarker.

| Disease Model | Organism/System | Key Findings | Reference |

| Community-Acquired Pneumonia (CAP) | Mouse, Cell Culture | Levels negatively correlate with disease severity. Inhibits LPS-induced inflammation and oxidative stress via NLRP3 inflammasome inhibition. | nih.govresearchgate.net |

| Acute Lung Injury (ALI) | Mouse | Protects alveolar epithelial barrier by activating the Nrf2/HO-1 pathway, reducing inflammation and oxidative stress. | nih.gov |

| Drug-Induced Interstitial Lung Disease | Not Specified | Reported as a potential biomarker to improve diagnosis. | nih.gov |

| Hyperuricemia | Rat | Levels of saturated fatty acid LPCs, including potentially LPC(14:0), were up-regulated in the model group. | d-nb.info |

Influence on Liposome (B1194612) and Nanocarrier Design for In Vitro and In Vivo Research Applications

The unique physicochemical properties of this compound make it a valuable component in the design of liposomes and nanocarriers for research applications. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a hydrophobic myristoyl chain, allows it to be effectively incorporated into lipid bilayers. chemimpex.com

In drug delivery systems, LPC(14:0) can serve as a key component of liposomes , enhancing the stability and fluidity of the membrane. chemimpex.com The inclusion of lysophosphatidylcholines in liposomal formulations can improve the cellular uptake of encapsulated therapeutic agents. researchgate.net For instance, engineering liposomes with LPC has been shown to enhance their uptake by tumor cells. researchgate.net

The acyl chain length of the phospholipids used in liposome formulation, such as the 14-carbon chain of LPC(14:0), has been shown to influence cellular uptake. Studies have indicated that liposomes with longer acyl chains tend to have better cellular uptake. nih.gov Furthermore, LPCs are used to coat nanoparticles, creating hybrid lipid bilayers that can stabilize the nanoparticles in aqueous solutions and potentially improve their interaction with biological membranes. nih.gov

The table below details the applications of this compound in nanocarrier design.

| Application Area | Specific Use | Key Findings | Reference |

| Drug Delivery | Component of liposomes | Enhances membrane fluidity and stability. Improves cellular uptake of encapsulated drugs. | chemimpex.comresearchgate.net |

| Nanoparticle Coating | Stabilizing agent for nanoparticles | Forms a hybrid lipid bilayer on the surface of nanoparticles, improving their stability in aqueous environments. | nih.gov |

| In Vivo Imaging and Therapy | Surface coating for superparamagnetic iron oxide nanoparticles (SPIONs) | Promotes adhesion of nanoparticles to biomembranes in the brain, facilitating their transport. | researchgate.net |

| Vaccine Development | Component of adjuvants | Can be used in formulating adjuvants to boost immune responses. | chemimpex.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 1-Myristoyl-sn-glycero-3-phosphocholine?

- Methodological Answer : Synthesis typically involves esterification of lysophosphatidylcholine (LPC) with myristic acid derivatives. For example, 1-palmitoyl LPC can be re-esterified with myristoyl chloride under controlled conditions, though reaction yields for asymmetric phosphatidylcholines (PCs) are often lower than symmetric analogs due to slow kinetics. Purification employs high-performance liquid chromatography (HPLC) with TSK-G 4000 SW columns, as described in detergent-solubilized protein-lipid interaction studies .

- Key Data :

| Reaction Parameter | Condition |

|---|---|

| Reaction Time | 120+ hours |

| Yield (Asymmetric PC) | 58–84% |

| Purification Method | HPLC (TSK-G 4000 SW) |

Q. How is this compound incorporated into model membranes for biophysical studies?

- Methodological Answer : The lipid is dissolved in chloroform/methanol (2:1 v/v), dried under nitrogen to form thin films, and hydrated with buffer to create liposomes. Sonication or extrusion through polycarbonate filters (e.g., 100 nm pores) generates unilamellar vesicles. These model membranes are used to study bilayer fluidity and protein insertion dynamics, as demonstrated in melittin peptide interaction studies using NMR .

Q. What techniques quantify phosphatidylcholine levels in experimental samples?

- Methodological Answer : The Folin phenol reagent method (colorimetric assay) or enzymatic assays (e.g., phospholipase D hydrolysis coupled to choline oxidase) are standard. Commercial kits utilize phosphocholine-specific enzymes, with detection limits of 0.1–10 µM. Lipid extraction follows Bligh-Dyer protocols (chloroform/methanol/water, 1:2:0.8 v/v) to isolate lipids from biological matrices .

Advanced Research Questions

Q. How does this compound modulate apolipoprotein A-I conformation, and what NMR techniques are used?

- Methodological Answer : Proton NMR (¹H-NMR) reveals changes in polar group conformation when the lipid binds to apolipoproteins. Spin-spin coupling constants (e.g., between glycerol backbone protons) shift upon interaction, indicating altered headgroup orientation. For example, binding to apolipoprotein A-I reduces the gauche/trans ratio of the phosphocholine moiety, suggesting tighter packing .

- Key Finding :

| Parameter | Free MLPC | MLPC + ApoA-I |

|---|---|---|

| Glycerol C2-C3 J (Hz) | 6.5 | 8.2 |

| Increased coupling constants indicate restricted motion upon protein binding. |

Q. What challenges arise in synthesizing asymmetrically substituted phosphatidylcholines, and how are they addressed?

- Methodological Answer : Asymmetric PCs (e.g., 1-myristoyl-2-stearoyl-PC) face low yields due to steric hindrance and acyl chain mobility. Strategies include:

- Using excess acyl donors (e.g., 5x molar ratio of stearoyl-CoA).

- Prolonging reaction times (>120 hours) with continuous HPLC monitoring .

- Example : Synthesis of 1-palmitoyl-2-isoprenoyl-PC achieved 58–84% yield after 120 hours, highlighting inefficiencies compared to symmetric analogs .

Q. How is equilibrium binding between this compound and myelin basic protein analyzed?

- Methodological Answer : Recycling partition equilibrium with Bio-Gel P-2 separates free lipid from protein-bound complexes. Data are fit to a cooperative binding model, where ligand binding induces acceptor oligomerization. At pH 7.4, myelin basic protein exhibits a binding stoichiometry of 12–15 lipids per protein monomer, with a dissociation constant (Kd) of 2.5 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.